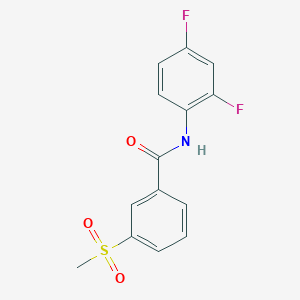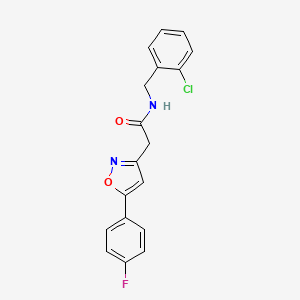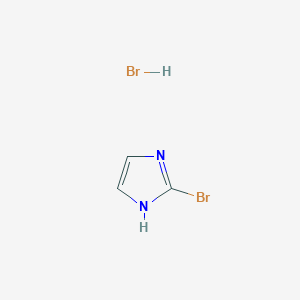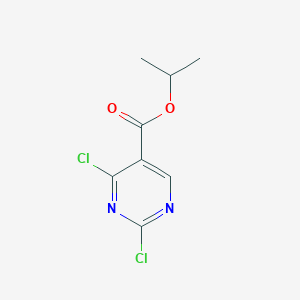
N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide, also known as DFB or DFB-SO2Me, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFB belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse pharmacological activities. In
科学的研究の応用
Aldose Reductase Inhibitors with Antioxidant Activity
N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide derivatives have been explored for their potential as aldose reductase inhibitors (ARIs), which are significant in managing diabetic complications. These compounds exhibit potent antioxidant potential, suggesting their utility in treating long-term diabetic complications. This research underscores the dual functionality of these derivatives as both ARIs and antioxidants, offering a multifaceted approach to diabetes management (Alexiou & Demopoulos, 2010).
Heterocycles Synthesis via Sulphenylation
Research has demonstrated the use of this compound in the synthesis of heterocycles through sulphenylation of unsaturated amides. This method yields various cyclic products, indicating the compound's utility in creating diverse heterocyclic structures, which are foundational in pharmaceutical development (Samii, Ashmawy, & Mellor, 1987).
Nanofiltration Membranes for Dye Treatment
The sulfonated derivatives of this compound have been used to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes show increased water flux and effective dye rejection, underscoring their application in water purification and the treatment of dye solutions. The introduction of sulfonic acid groups enhances membrane hydrophilicity, improving water permeation and dye rejection capabilities (Liu et al., 2012).
Electrophysiological Activity in Cardiac Research
N-substituted-4-(1H-imidazol-1-yl)benzamides, including derivatives of this compound, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds exhibit potency in the in vitro Purkinje fiber assay, indicating their potential as selective class III agents for treating reentrant arrhythmias (Morgan et al., 1990).
Supercapacitor Applications
Derivatives of this compound have been evaluated as active materials for electrochemical capacitors. These polymers, when electrochemically deposited onto electrodes, demonstrate high energy and power densities, suggesting their potential in developing high-performance supercapacitors (Ferraris et al., 1998).
作用機序
Target of Action
The primary targets of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Biochemical Pathways
The affected pathways include those associated with cell growth and proliferation, inflammation, and cellular stress responses. The inhibition of these targets can disrupt these pathways, leading to downstream effects that may include reduced cell proliferation and increased cell death .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide’s action include reduced cell proliferation and potential induction of cell death. These effects are likely due to the disruption of the normal function of its targets .
特性
IUPAC Name |
N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c1-21(19,20)11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZWWURGZDMEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2749005.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2749006.png)

![3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2749010.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2749011.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B2749013.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2749017.png)
amino}propanoic acid](/img/structure/B2749018.png)
![N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2749020.png)
![N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide](/img/structure/B2749024.png)

